N-((2R)-7-Azabicyclo[2.2.1]heptan-2-yl)furan-2-carboxamide
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Overview
Description
N-((2R)-7-Azabicyclo[221]heptan-2-yl)furan-2-carboxamide is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2R)-7-Azabicyclo[2.2.1]heptan-2-yl)furan-2-carboxamide typically involves the reaction of a bicyclic amine with a furan-2-carboxylic acid derivative. One common method includes the use of epichlorohydrin in the presence of tetramethylammonium iodide to form the intermediate framework, followed by aminolysis with benzylamine or benzylpiperazine . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-((2R)-7-Azabicyclo[2.2.1]heptan-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the furan ring, using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include epichlorohydrin, benzylamine, benzylpiperazine, hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and sodium borohydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N-((2R)-7-Azabicyclo[2.2.1]heptan-2-yl)furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((2R)-7-Azabicyclo[2.2.1]heptan-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: Various derivatives of bicyclo[2.2.1]heptane are studied for their chemical and biological properties.
Uniqueness
This compound is unique due to its combination of a bicyclic structure with a furan ring and an amide group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-[(2R)-7-azabicyclo[2.2.1]heptan-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C11H14N2O2/c14-11(10-2-1-5-15-10)13-9-6-7-3-4-8(9)12-7/h1-2,5,7-9,12H,3-4,6H2,(H,13,14)/t7?,8?,9-/m1/s1 |
InChI Key |
KTHKQBSSCBUBGV-AMDVSUOASA-N |
Isomeric SMILES |
C1CC2[C@@H](CC1N2)NC(=O)C3=CC=CO3 |
Canonical SMILES |
C1CC2C(CC1N2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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